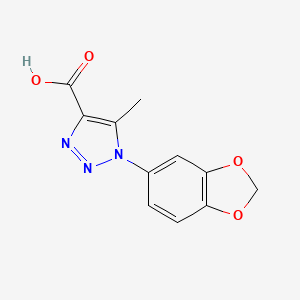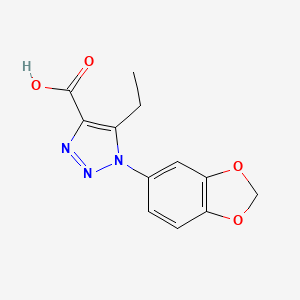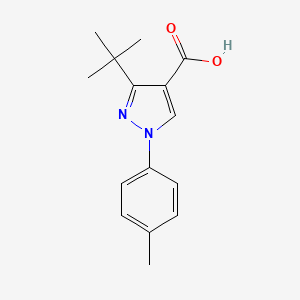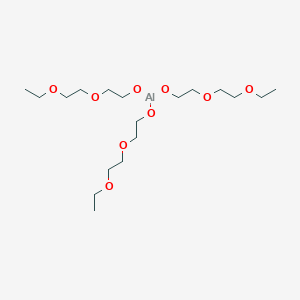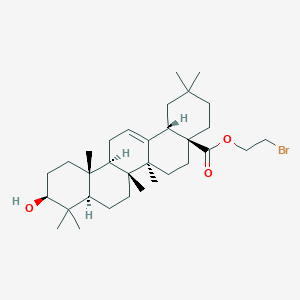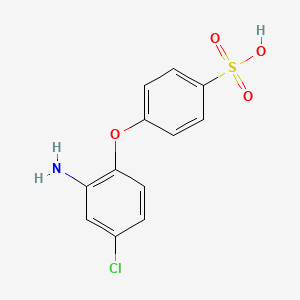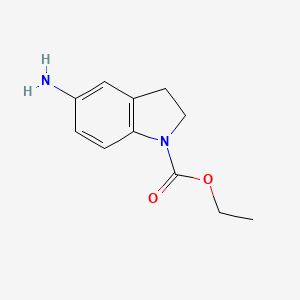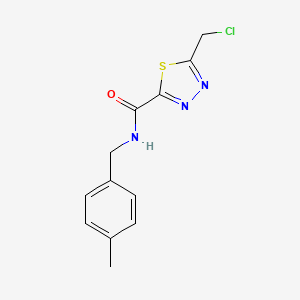
5-(chloromethyl)-N-(4-methylbenzyl)-1,3,4-thiadiazole-2-carboxamide
Overview
Description
The compound “5-(chloromethyl)-N-(4-methylbenzyl)-1,3,4-thiadiazole-2-carboxamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The molecule also has a chloromethyl group (-CH2Cl) and a 4-methylbenzyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the thiadiazole ring. The chloromethyl group could be introduced through a halogenation reaction, where a chlorine atom replaces a hydrogen atom in a methyl group . The 4-methylbenzyl group could be attached through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the thiadiazole ring and the various attached groups. The thiadiazole ring is a heterocyclic ring, meaning it contains atoms of at least two different elements. The chloromethyl and 4-methylbenzyl groups would add further complexity to the structure .Chemical Reactions Analysis
The compound could undergo various chemical reactions, depending on the conditions. For example, the chloromethyl group could potentially be replaced by other groups in a substitution reaction . The thiadiazole ring could also participate in various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloromethyl group could make the compound more reactive. The thiadiazole ring could also influence the compound’s properties .Scientific Research Applications
Synthesis and Pharmacological Applications Compounds incorporating the 1,3,4-thiadiazole moiety have been extensively investigated for their pharmacological potential. For instance, a study by Gomha et al. (2017) explored the synthesis of thiazole and 1,3,4-thiadiazole derivatives, revealing their potent anticancer activities. Such compounds demonstrate the versatility of thiadiazole derivatives in drug discovery, particularly in designing new anticancer agents. The study emphasized the role of structural modifications in enhancing biological activity, suggesting the potential of 5-(chloromethyl)-N-(4-methylbenzyl)-1,3,4-thiadiazole-2-carboxamide in similar applications (Gomha et al., 2017).
Antimicrobial and Antifungal Activities The antimicrobial properties of thiadiazole derivatives have been documented in various studies. For example, Sangapure and Basawaraj (2004) reported on the synthesis and biological activities of 1,3,4-oxadiazoles, thiadiazoles, triazoles, and related compounds possessing a benzofuran moiety, which exhibited significant antibacterial and antifungal activities. This highlights the potential of thiadiazole derivatives in developing new antimicrobial agents, including compounds with the 5-(chloromethyl)-N-(4-methylbenzyl)-1,3,4-thiadiazole-2-carboxamide structure (Sangapure & Basawaraj, 2004).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is highly reactive, it could pose a risk of chemical burns or fire. Additionally, if the compound is toxic, it could pose a risk if ingested, inhaled, or absorbed through the skin .
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-8-2-4-9(5-3-8)7-14-11(17)12-16-15-10(6-13)18-12/h2-5H,6-7H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKPWOKNZHXRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-N-(4-methylbenzyl)-1,3,4-thiadiazole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



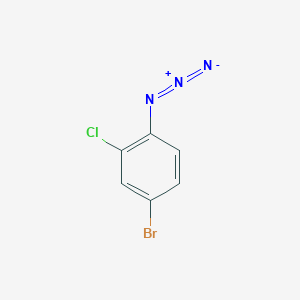
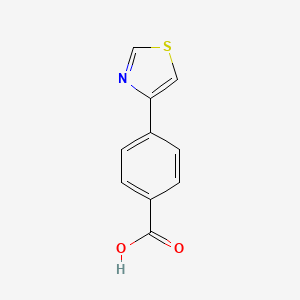
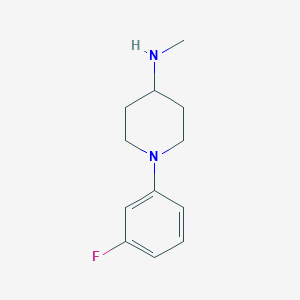
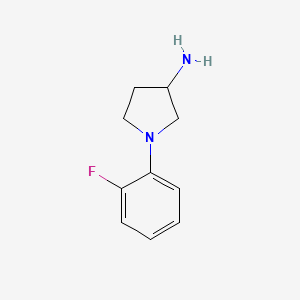
![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)
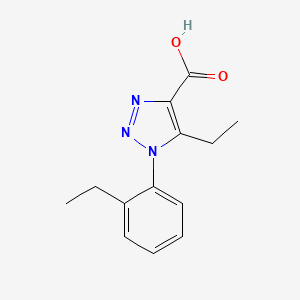
![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)
